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Compound of Interest

Compound Name: Presatovir

Cat. No.: B610194

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Presatovir (GS-
5806), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion
protein.[1][2] The protocols outlined below are based on the successful lead optimization
campaign that led to the discovery of this promising antiviral agent.[1] Presatovir has
demonstrated significant antiviral efficacy, with a mean EC50 of 0.43 nM against a panel of 75
RSV A and B clinical isolates.[1]

Overview of Synthetic Strategy

The synthesis of Presatovir involves a multi-step sequence that strategically assembles the
core pyrazolo[1,5-a]pyrimidine heterocycle, followed by the introduction of the substituted
piperidine, and finally, the aminopyrrolidine side chain. The general synthetic scheme is
adaptable, allowing for the preparation of various analogs for structure-activity relationship
(SAR) studies.[1]

Logical Flow of Presatovir Synthesis
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Caption: A high-level overview of the synthetic workflow for Presatovir.

Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis of
Presatovir.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the central heterocyclic core is a critical first stage.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
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Caption: Key steps in the formation of the dichlorinated pyrazolopyrimidine intermediate.

Protocol 2.1.1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

e To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in ethanol, add 5-amino-3-

methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq).

e Heat the reaction mixture at reflux for 24 hours.

o Cool the mixture to room temperature and acidify with a suitable acid (e.g., HCI) to

precipitate the product.

« Filter the solid, wash with water and ethanol, and dry under vacuum to yield the dihydroxy-

heterocycle.

Protocol 2.1.2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

e Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride

(POCI3, 5.0 eq).

o Heat the mixture at reflux for 24 hours.
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e Cool the reaction to room temperature and carefully pour it onto crushed ice.

o Neutralize the solution with a base (e.g., NaHCO3) and extract the product with an organic
solvent (e.g., dichloromethane).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purify the product by column chromatography on silica gel.

Synthesis of the Piperidine Intermediate and Coupling

The stereoselective synthesis of the 2-substituted piperidine is crucial for the activity of
Presatovir.

Protocol 2.2.1: Stereoselective Synthesis of (S)-2-(alkoxycarbonyl)piperidine

» Note: The specific synthesis of the piperidine intermediate used for Presatovir is proprietary.
The following is a general method for the synthesis of 2-substituted piperidines that can be
adapted.

e React a suitable pyridine precursor with hydrogen in the presence of a platinum catalyst in
an alkanoic acid.

» Add an alkyl alkanoate to the resulting mixture of threo and erythro stereocisomers to
selectively precipitate the erythro alkanoate salts.

o Treat the erythro salts with an aqueous base to form the corresponding erythro amide free
bases.

» React the erythro amide free bases with a suitable chiral resolving agent (e.g., L-(+)-tartaric
acid) in an alcohol solvent to form the acid salt of the I-erythro sterecisomer.

o Treat the |-erythro acid salt with an aqueous base to yield the I-erythro piperidine amide free
base.

o Epimerize the I-erythro piperidine to the desired d-threo product by treatment with an alkali
metal alkoxide in an organic solvent.
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Assembly of Presatovir

The final steps involve the coupling of the heterocyclic core with the piperidine intermediate
and subsequent elaboration.

Protocol 2.3.1: Coupling of the Pyrazolo[1,5-a]pyrimidine Core and Piperidine Intermediate

Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) and the (S)-2-substituted
piperidine intermediate (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

Heat the reaction mixture at a temperature between 80-100 °C for several hours until the
reaction is complete (monitored by TLC or LC-MS).

Cool the reaction mixture, dilute with water, and extract the product with an appropriate
organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the coupled product by column chromatography.
Protocol 2.3.2: Introduction of the Aminopyrrolidine Side Chain and Final Amide Coupling

The 7-chloro intermediate from the previous step is subjected to nucleophilic aromatic
substitution with (S)-3-aminopyrrolidine dihydrochloride in the presence of a base (e.qg.,
potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures.

The resulting intermediate is then coupled with N-(2-carbonyl-4-
chlorophenyl)methanesulfonamide using a standard peptide coupling reagent such as HATU
in the presence of a tertiary amine base like DIPEA in a solvent like DMF.

After the reaction is complete, the mixture is worked up by dilution with water and extraction
with an organic solvent.

The final product, Presatovir, is purified by preparative HPLC.
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Data Presentation

The following table summarizes key quantitative data for Presatovir and a key intermediate.

Molecular
Molecular ] )
Compound Weight (g/mol  Yield (%) EC50 (nM)
Formula
)
Presatovir (GS- C24H30CIN703
532.06 - 0.43
5806) S
5,7-dichloro-2-
methylpyrazolo[l = C8H5CI2N3 218.05 61 N/A

,5-a]pyrimidine

Yields are based on published general procedures and may vary.
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Caption: A detailed synthetic route to Presatovir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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